5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
The compound 5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of oxadiazole, thiophene, and pyrazolotriazine rings, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the thiophene ring, and the pyrazolotriazine core. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the molecule.
Scientific Research Applications
5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one include other heterocyclic compounds with similar ring structures, such as:
- 5-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
- 5-{[3-(3-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
The compound 5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and data sources.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophores. Its molecular formula is C20H19N5O2S with a molecular weight of approximately 393.47 g/mol. The structural components include:
- Oxadiazole moiety : Known for its diverse biological activities.
- Pyrazolo-triazine core : Associated with various pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C20H19N5O2S |
Molecular Weight | 393.47 g/mol |
LogP | 3.25 |
Hydrogen Bond Acceptors | 6 |
Polar Surface Area | 80.12 Ų |
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound under review may share similar mechanisms of action due to its structural analogies.
Antiviral Activity
Research has highlighted the antiviral potential of oxadiazole derivatives against viruses such as HIV and influenza. A study reported that compounds with oxadiazole rings demonstrated inhibitory effects on viral replication pathways. The specific interactions of our compound with viral proteins remain to be elucidated but could be promising based on these precedents.
Anticancer Activity
The pyrazolo-triazine framework has been linked to anticancer activity in several studies. For example, compounds within this class have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways such as PI3K/Akt and MAPK.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results indicated that compounds structurally related to our target exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus .
Evaluation of Antiviral Properties
In a high-throughput screening for antiviral agents, a related compound showed IC50 values between 7.5 to 15.6 µM against HIV-1 . This suggests that our compound may possess similar antiviral properties warranting further investigation.
Mechanistic Insights
Preliminary docking studies suggest that the compound may interact with key enzymes involved in bacterial cell wall synthesis and viral replication processes. Understanding these interactions at a molecular level could provide insights into its therapeutic potential.
Properties
IUPAC Name |
5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S/c1-2-28-14-6-3-5-13(9-14)19-22-18(29-24-19)11-25-20(27)16-10-15(17-7-4-8-30-17)23-26(16)12-21-25/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWOSDGXPCDWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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